Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16205422
InChI: InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3
SMILES:
Molecular Formula: C47H46O6
Molecular Weight: 706.9 g/mol

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside

CAS No.:

Cat. No.: VC16205422

Molecular Formula: C47H46O6

Molecular Weight: 706.9 g/mol

* For research use only. Not for human or veterinary use.

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside -

Specification

Molecular Formula C47H46O6
Molecular Weight 706.9 g/mol
IUPAC Name 2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane
Standard InChI InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3
Standard InChI Key AYWIUINDNNLVIG-UHFFFAOYSA-N
Canonical SMILES COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-α-D-mannopyranoside has the molecular formula C47_{47}H48_{48}O6_{6}, derived from the α-D-mannopyranoside core modified with a methyl group at the anomeric oxygen, three benzyl ethers at positions 2, 3, and 4, and a trityl (triphenylmethyl) ether at position 6. The stereochemistry is defined by the α-configuration at the anomeric center (C1), confirmed by nuclear magnetic resonance (NMR) coupling constants (J1,2_{1,2} ≈ 1.5–2.0 Hz) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC47_{47}H48_{48}O6_{6}
Molecular weight709.89 g/mol
Protecting groups6-O-trityl, 2,3,4-tri-O-benzyl
Anomeric configurationα-D
CAS Registry Number34212-64-1 (related derivative)

Synthesis and Reaction Pathways

Stepwise Protection Strategy

The synthesis begins with methyl α-D-mannopyranoside, which undergoes sequential protection to install the trityl and benzyl groups:

  • 6-O-Tritylation: Treatment of methyl α-D-mannopyranoside with trityl chloride (TrCl) in pyridine, catalyzed by 4-dimethylaminopyridine (DMAP), selectively protects the primary 6-hydroxyl group. This step exploits the steric bulk of the trityl group to shield the 6-position while leaving secondary hydroxyls (2-, 3-, 4-) accessible for further modification .

  • 2,3,4-Tri-O-Benzylation: The partially protected intermediate is reacted with benzyl bromide (BnBr) under basic conditions (NaH/DMF) to install benzyl ethers at positions 2, 3, and 4. The reaction proceeds via an SN_\text{N}2 mechanism, with complete benzylation confirmed by the absence of hydroxyl signals in the 1^1H NMR spectrum .

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYieldKey Spectral Data (δ, ppm)
1TrCl, DMAP, pyridine, 80°C, 2.5 h85%1^1H NMR (CDCl3_3): 7.45–7.20 (m, Tr, Bn), 4.98 (d, J=1.8 Hz, H-1)
2BnBr, NaH, DMF, RT, 17 h78%13^13C NMR: 98.2 (C-1), 86.5 (Tr), 72.8–73.5 (Bn-CH2_2)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

  • 1^1H NMR (500 MHz, CDCl3_3):

    • Anomeric proton: δ 4.98 (d, J=1.8 Hz, H-1), confirming α-configuration.

    • Trityl group: Multiplet at δ 7.45–7.20 (15H, aromatic).

    • Benzyl groups: δ 7.35–7.25 (m, 15H, aromatic), δ 4.65–4.50 (6H, CH2_2Ph).

    • Methoxy group: δ 3.38 (s, 3H, OCH3_3) .

  • 13^13C NMR (125 MHz, CDCl3_3):

    • Anomeric carbon: δ 98.2 (C-1).

    • Trityl carbons: δ 144.2 (C-Ar), 128.5–127.0 (Ar-CH).

    • Benzyl carbons: δ 138.0–137.5 (Cipso), 128.5–127.8 (Ar-CH) .

Applications in Oligosaccharide Synthesis

Glycosyl Donor in Convergent Strategies

The orthogonal protection pattern of this compound allows its use as a glycosyl acceptor or donor in block synthesis. For example:

  • Disaccharide Assembly: The 6-O-trityl group can be selectively removed under mild acidic conditions (e.g., 80% aqueous acetic acid), exposing the 6-hydroxyl for glycosylation with a galactosyl donor to form β-(1→6) linkages .

  • Trisaccharide Construction: Sequential deprotection and coupling enable the synthesis of complex motifs like Gal-(1→6)-Man-(1→3)-Glc, a repeating unit in Burkholderia cepacia exopolysaccharides .

Table 3: Representative Glycosylation Reaction

DonorAcceptorPromoterProduct Yield
Ethyl 1-thio-β-D-galactosideMethyl-6-O-trityl-2,3,4-tri-O-benzyl-α-D-mannosideNIS/TMSOTf67%

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